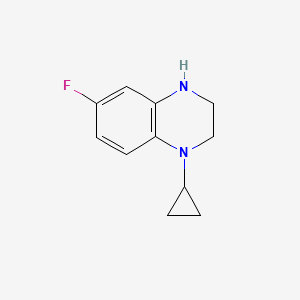

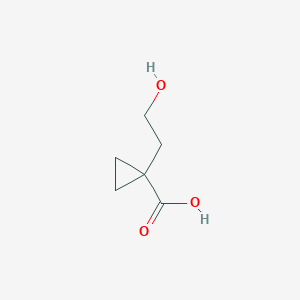

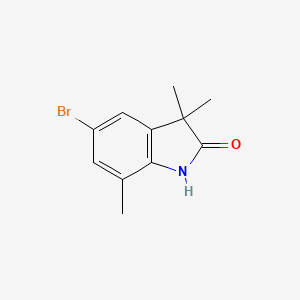

![molecular formula C8H16ClN B1380097 3-Azabicyclo[3.3.1]nonane hydrochloride CAS No. 60364-11-6](/img/structure/B1380097.png)

3-Azabicyclo[3.3.1]nonane hydrochloride

Übersicht

Beschreibung

3-Azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the CAS Number: 60364-11-6 . It has a molecular weight of 161.67 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives can be synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane .Molecular Structure Analysis

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .Chemical Reactions Analysis

An effective method for synthesizing alkaloid-like compounds containing the 3-azabicyclo[3.3.1]nonane core structure was successfully carried out in a stereoselective manner via the bridged-Ritter reactions .Physical And Chemical Properties Analysis

The compound is stored at room temperature and is available in powder form . It has a molecular weight of 161.67 .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of 3-Azabicyclo[3.3.1]nonane hydrochloride, focusing on unique applications:

Medicinal Chemistry: Scaffold Construction

The versatility of 3-Azabicyclo[3.3.1]nonane hydrochloride in medicinal chemistry lies in its potential use for constructing 2D-libraries based on the morphan scaffold, which is significant for drug discovery and development .

Organic Synthesis: Indole-Fused Scaffolds

This compound serves as an enticing target for organic chemists due to its structural complexity, particularly for constructing indole-fused azabicyclo[3.3.1]nonane scaffolds common in biologically significant indole-based natural products .

One-Pot Synthesis

It can be synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation, representing a practical precursor for obtaining 3-azabicyclo[3.3.1]nonane derivatives .

Antiprotozoal Activities

The compound has been attached to basic side chains as ligands on antiprotozoal active 3-azabicyclo[3.2.2]nonanes, indicating its potential in developing antimalarial agents .

Aerobic Oxidation of Alcohols

It may be employed for the aerobic oxidation of alcohols, serving as a catalytic oxidant for copper-catalyzed greener oxidation under aerobic conditions .

Synthesis of Natural Alkaloids

The structure is found in several naturally occurring alkaloids, and strategies for synthesizing molecules based on the [3,7]‐diazabicyclo[3.3.1]nonane structure have been described .

Crystallographic Studies

Syntheses and crystal structures of unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities have been examined for their intermolecular interactions .

Stereochemistry Studies

Michael reactions with α,β-unsaturated carbonyl compounds result in the formation of substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, contributing to stereochemistry studies .

Wirkmechanismus

Although the initial attempt to use a Cp2TiCl-mediated radical cyclization method was found to be unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective for enabling the desired ring closure, leading to the target indole-fused azabicyclo[3.3.1]nonane ring system .

Safety and Hazards

Zukünftige Richtungen

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically . The modular approach developed here can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .

Eigenschaften

IUPAC Name |

3-azabicyclo[3.3.1]nonane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSMOVYIWFUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)

![7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B1380026.png)

![8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B1380032.png)